Molecular Weight and Heavy Atom Content Comparison
The target compound (C₁₀H₈BrNO₄) has a molecular weight of 286.08 g/mol, which is 78.90 g/mol (38.1%) heavier than the non-brominated analog 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid (C₁₀H₉NO₄, MW 207.18 g/mol) due to the replacement of hydrogen with bromine at the 6-position . The bromine atom contributes one heavy atom (atomic number 35) to the structure, providing anomalous scattering for X-ray crystallographic phasing and a characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) for mass spectrometric identification, features entirely absent in the des-bromo analog .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | 286.08 g/mol; C₁₀H₈BrNO₄; contains 1 bromine atom (heavy atom) |
| Comparator Or Baseline | Des-bromo analog (CAS 106660-11-1): 207.18 g/mol; C₁₀H₉NO₄; no halogen/heavy atoms |
| Quantified Difference | ΔMW = +78.90 g/mol (+38.1%); Δ heavy atoms = +1 |
| Conditions | Exact mass calculation based on molecular formula; confirmed by vendor Certificate of Analysis |
Why This Matters
The 38% higher molecular weight and bromine isotopic pattern provide unambiguous identity confirmation by LC-MS and enable X-ray crystallographic phasing (SAD/MAD) that is impossible with the non-brominated scaffold—a critical advantage for structural biology campaigns requiring absolute configuration determination.
